5-(Difluoromethoxy)-2-nitroanisole
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Overview
Description
5-(Difluoromethoxy)-2-nitroanisole is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to an anisole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-nitroanisole typically involves multiple steps, including etherification, nitration, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrazine hydrate and Raney-Ni as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-(Difluoromethoxy)-2-aminoanisole.
Substitution: Formation of various substituted anisole derivatives.
Scientific Research Applications
5-(Difluoromethoxy)-2-nitroanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-nitroanisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and stability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Similar in structure but contains a mercapto group instead of a nitro group.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group, which have different chemical properties and applications.
Properties
Molecular Formula |
C8H7F2NO4 |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4-5(15-8(9)10)2-3-6(7)11(12)13/h2-4,8H,1H3 |
InChI Key |
CPKNVOBPEZEQLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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